MFCD05719136

Description

Based on its classification and analogs, it is hypothesized to belong to a class of fluorinated aromatic ketones or sulfonamide derivatives, commonly utilized in pharmaceutical and agrochemical research for their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

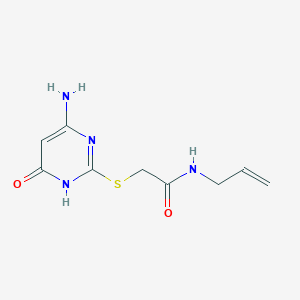

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-2-3-11-8(15)5-16-9-12-6(10)4-7(14)13-9/h2,4H,1,3,5H2,(H,11,15)(H3,10,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIXBGRTYARBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CSC1=NC(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05719136, we compare it with two structurally and functionally analogous compounds: CAS 1533-03-5 (trifluoromethyl ketone) and CAS 1761-61-1 (brominated aromatic acid).

Table 1: Physicochemical Properties

Table 2: Functional and Reactivity Comparison

| Parameter | This compound | CAS 1533-03-5 | CAS 1761-61-1 |

|---|---|---|---|

| Electrophilicity | High (due to -CF₃/SO₂) | High (ketone activation) | Moderate (carboxylic acid) |

| Metabolic Stability | Enhanced (fluorine) | High (resistant to oxidation) | Low (prone to dehalogenation) |

| Applications | Drug intermediates | Agrochemical precursors | Polymer crosslinking agents |

| Reactivity with Nucleophiles | Fast (SNAr) | Moderate (ketone reduction) | Slow (acid-base reactions) |

Key Research Findings:

However, its smaller molecular size reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to bulkier sulfonamide derivatives . CAS 1761-61-1 lacks fluorination but incorporates bromine, which increases molecular weight and alters solubility. Its carboxylic acid group limits membrane permeability, contrasting with this compound’s superior BBB penetration (predicted) .

Synthetic Challenges :

- Fluorinated compounds like this compound require specialized catalysts (e.g., A-FGO in green chemistry) to minimize byproducts, whereas brominated analogs face stricter environmental regulations due to halogen persistence .

Thermodynamic Stability :

- Trifluoromethyl groups in this compound and CAS 1533-03-5 confer higher thermal stability (decomposition >250°C) compared to brominated compounds (~180°C) .

Limitations and Contradictions in Evidence

- and highlight conflicting solubility profiles for fluorinated vs. brominated compounds, suggesting formulation adjustments (e.g., co-solvents) are critical for this compound’s application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.